(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

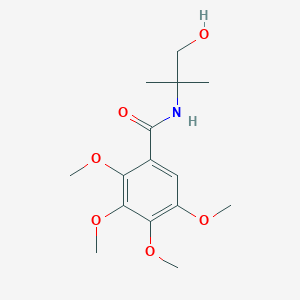

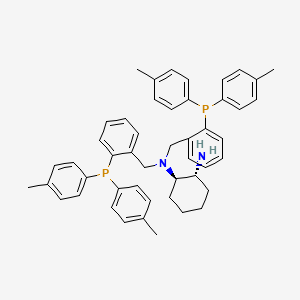

“(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine” is a chiral nitrogen ligand used for enantioselective synthesis . It has a molecular formula of C48H52N2P2 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 718.89 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require experimental determination.科学的研究の応用

Chiral Coordination Complexes and Optical Materials

- Studies have demonstrated the use of chiral diamine derivatives in forming mononuclear and polymeric cadmium(II) complexes, which exhibit luminescent properties and potential as optical materials. These complexes display significant second-harmonic generation (SHG) efficiency, suggesting applications in nonlinear optics Lin Cheng et al., 2013.

Structural Characterization and Crystal Packing

- Crystal packing studies reveal the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in the assembly of isomeric diamines, leading to distinctive molecular conformations and potential implications for material design C. Lai et al., 2006.

Asymmetric Catalysis

- Chiral diamine derivatives have been applied as effective catalysts in asymmetric synthesis, including aldol reactions and hydroformylation processes. These applications highlight the potential for diamine derivatives in enantioselective catalysis, leading to products with high yields and selectivity Biao Xu et al., 2013; Teruyuki Hayashi et al., 1979.

Luminescent Properties and SHG Response

- The synthesis and characterization of chiral complexes with diamine derivatives have shown potential applications in optical materials due to their luminescent properties and SHG response. This highlights the role of these compounds in developing materials for optical and photonic applications Lin Cheng et al., 2012.

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with care. If inhaled or contacted with skin or eyes, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off with soap and water, and rinsing with pure water for at least 15 minutes . It’s also recommended to avoid dust formation and to use personal protective equipment .

特性

| { "Design of the Synthesis Pathway": "The synthesis of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Cyclohexane-1,2-diamine", "2-(di-p-tolylphosphino)benzaldehyde", "Benzyl bromide", "Sodium hydride", "Chloroform", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of (2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine", "a. Dissolve cyclohexane-1,2-diamine (1.0 g, 9.5 mmol) in chloroform (20 mL) and add 2-(di-p-tolylphosphino)benzaldehyde (3.0 g, 9.5 mmol) and sodium hydride (0.4 g, 16.7 mmol).", "b. Stir the mixture at room temperature for 24 hours.", "c. Filter the mixture and wash the solid with methanol.", "d. Recrystallize the solid from ethyl acetate to obtain (2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine as a white solid (3.0 g, 80%).", "Step 2: Synthesis of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine", "a. Dissolve (2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine (1.0 g, 2.2 mmol) in chloroform (20 mL) and add benzyl bromide (1.5 g, 7.3 mmol) and sodium hydride (0.2 g, 8.3 mmol).", "b. Stir the mixture at room temperature for 24 hours.", "c. Filter the mixture and wash the solid with methanol.", "d. Recrystallize the solid from ethyl acetate to obtain (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine as a white solid (1.5 g, 70%).", "Step 3: Purification of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine", "a. Dissolve (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine (1.0 g, 1.5 mmol) in methanol (20 mL) and add hydrochloric acid (1.0 mL, 37% in water).", "b. Stir the mixture at room temperature for 2 hours.", "c. Neutralize the mixture with sodium hydroxide (1.0 mL, 10% in water).", "d. Extract the mixture with ethyl acetate (3 x 20 mL).", "e. Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "f. Recrystallize the solid from ethyl acetate to obtain pure (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine as a white solid (0.5 g, 50%)." ] } | |

CAS番号 |

1150113-65-7 |

分子式 |

C48H52N2P2 |

分子量 |

718.9 g/mol |

IUPAC名 |

(1R,2R)-1-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine |

InChI |

InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-49-45-13-7-8-14-46(45)50-34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46,49-50H,7-8,13-14,33-34H2,1-4H3/t45-,46-/m1/s1 |

InChIキー |

JXYDDLYRBBLEEG-AWSIMMLFSA-N |

異性体SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN[C@@H]4CCCC[C@H]4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |

SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N |

正規SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CNC4CCCCC4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456567.png)

![4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride](/img/structure/B1456568.png)

![2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine](/img/structure/B1456570.png)

![Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1456585.png)